molecular formula C9H14N2O3 B2607806 tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate CAS No. 1823967-74-3

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B2607806
CAS No.: 1823967-74-3
M. Wt: 198.222
InChI Key: IVSAARZGKHAONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, resulting in a more sustainable and versatile production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine

Uniqueness

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 853803-43-7

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic effects.
  • Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Potential

In studies focusing on inflammatory pathways, pyrazole derivatives have been evaluated for their ability to inhibit p38 MAPK, a key player in inflammation. For example, some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to the parent compound .

CompoundMIC (μg/mL)Target Pathogen
This compound250Staphylococcus aureus
Pyrazole derivative A125Escherichia coli
Pyrazole derivative B100Candida albicans

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could effectively inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values significantly lower than those of traditional anti-inflammatory drugs .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSAARZGKHAONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.